molecular formula C11H15F3N2O B6242949 N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline CAS No. 1021035-66-4

N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline

Cat. No.: B6242949
CAS No.: 1021035-66-4
M. Wt: 248.2
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Description

N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C11H15F3N2O It is characterized by the presence of a trifluoromethoxy group attached to the aniline ring, along with a dimethylaminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline typically involves the reaction of 4-(trifluoromethoxy)aniline with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The dimethylaminoethyl group can interact with biological receptors, modulating their activity and leading to various physiological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-[2-(dimethylamino)ethyl]-4-chloroaniline: Contains a chloro group instead of a trifluoromethoxy group.

    N-[2-(dimethylamino)ethyl]-4-nitroaniline: Features a nitro group in place of the trifluoromethoxy group.

Uniqueness

N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications .

Properties

CAS No.

1021035-66-4

Molecular Formula

C11H15F3N2O

Molecular Weight

248.2

Purity

95

Origin of Product

United States

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